(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile
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Overview
Description
(Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring substituted with nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of nitrophenyl groups at specific positions. Common reagents used in these reactions include thioamides, nitriles, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl groups would yield nitro derivatives, while reduction would produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets The nitrophenyl groups and the thiazole ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
- (Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl bromide
Uniqueness
(Z)-N-(2-nitrophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the cyanide group, which can significantly influence its reactivity and potential applications. The cyanide group can participate in additional chemical reactions, providing a versatile functional group for further modifications.
Properties
Molecular Formula |
C17H10N6O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2E)-N-(2-nitroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H10N6O4S/c18-9-14(21-20-13-6-1-2-7-16(13)23(26)27)17-19-15(10-28-17)11-4-3-5-12(8-11)22(24)25/h1-8,10,20H/b21-14+ |
InChI Key |
GAJIRMRBWZGLEW-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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